Lack of Neuroprotective Activity and Distinct Cellular Fate Compared to Bis(2-aminophenyl)diselenide
In a head-to-head study, Bis(2-aminophenyl)diselenide protected SH-SY5Y neurocarcinoma cells from peroxide-induced oxidative stress, while its direct nitro analog, Bis(2-nitrophenyl) diselenide, provided no protection under identical conditions [1]. This difference in activity was linked to their intracellular chemistry: Bis(2-aminophenyl)diselenide underwent reductive cleavage inside cells, whereas Bis(2-nitrophenyl) diselenide remained largely unchanged [2]. Furthermore, X-ray fluorescence microscopy showed that the amino analog penetrated the cell nucleus, while the nitro analog was excluded [3].
| Evidence Dimension | Cytoprotection against peroxide-induced oxidative stress |
|---|---|
| Target Compound Data | Not protective |
| Comparator Or Baseline | Bis(2-aminophenyl)diselenide: Protective |
| Quantified Difference | Qualitative: Protective vs. Non-protective |
| Conditions | SH-SY5Y human neurocarcinoma cells; peroxide insult |
Why This Matters
This establishes that the nitro analog is unsuitable as a functional substitute for the amino analog in neuroprotection research and serves as a valuable negative control or a compound with a distinct biological fate.
- [1] Wedding, J. L., Harris, H. H., Bader, C. A., Plush, S. E., Mak, R., Massi, M., ... & Stagni, S. (2018). Investigation into the intracellular fates, speciation and mode of action of selenium-containing neuroprotective agents using XAS and XFM. Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(11), 2393-2404. View Source
- [2] Wedding, J. L., et al. (2018). Investigation into the intracellular fates... Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(11), 2393-2404. View Source
- [3] Wedding, J. L., et al. (2018). Investigation into the intracellular fates... Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(11), 2393-2404. View Source
